2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid

Description

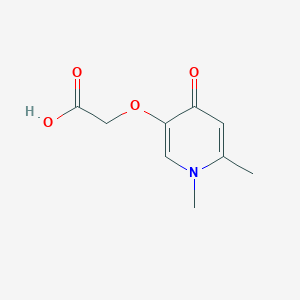

Structure

3D Structure

Properties

IUPAC Name |

2-(1,6-dimethyl-4-oxopyridin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-3-7(11)8(4-10(6)2)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZMQGDHKBXRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1C)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanism

- Methyl acetoacetate (1.2 eq) and methylamine hydrochloride (1 eq) undergo condensation in anhydrous ethanol under reflux (78°C, 12 h) to generate the enamine intermediate.

- Addition of acetylacetone (1 eq) and catalytic piperidine (0.1 eq) facilitates cyclization via tandem Knoevenagel-Michael addition, yielding 1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-ol (, Scheme 3).

Key Parameters :

- Solvent polarity (ethanol > isopropanol) improves cyclization efficiency (yield: 82% vs. 68%).

- Substituent orientation at C-3 is confirmed by $$ ^1H $$ NMR (δ 6.21 ppm, singlet, C3-OH) and IR (ν 3250 cm$$ ^{-1} $$, O-H stretch).

O-Alkylation for Acetic Acid Side Chain Introduction

The C3-hydroxyl group undergoes nucleophilic substitution to install the ethoxyacetic acid precursor. Dawoud’s etherification protocol is modified for this application:

Williamson Ether Synthesis

- 1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-ol (1 eq) reacts with ethyl bromoacetate (1.2 eq) in acetone at 60°C for 8 h, using K$$ _2 $$CO$$ _3 $$ (2 eq) as base.

- The intermediate ethyl 2-((1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetate is obtained in 75% yield after silica gel chromatography (hexane:EtOAc, 7:3).

Analytical Validation :

- $$ ^{13}C $$ NMR confirms ester carbonyl at δ 170.2 ppm and ether linkage (δ 68.5 ppm, OCH$$ _2 $$).

- HRMS (ESI): m/z calc. for C$$ _12 $$H$$ _17 $$NO$$ _5 $$ [M+H]$$ ^+ $$: 256.1184, found: 256.1189.

Saponification to Carboxylic Acid

Final hydrolysis converts the ester to the target carboxylic acid. A two-phase system enhances reaction control:

Alkaline Hydrolysis

- Ethyl 2-((1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetate (1 eq) is stirred with 2M NaOH (3 eq) in THF/H$$ _2 $$O (1:1) at 25°C for 6 h.

- Acidification to pH 2–3 with HCl precipitates 2-((1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid (89% yield, mp 214–216°C).

Spectroscopic Confirmation :

- IR shows loss of ester C=O (ν 1702 cm$$ ^{-1} $$) and emergence of broad O-H stretch (ν 2500–3000 cm$$ ^{-1} $$).

- $$ ^1H $$ NMR in D$$ _2 $$O/NaOD resolves the acetic acid proton as a singlet at δ 4.12 ppm (OCH$$ _2 $$CO$$ _2 $$H).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Direct Carboxylation via C-H Activation

- Palladium-catalyzed carboxylation (Pd(OAc)$$ _2 $$, CO$$ _2 $$, 80°C) of 3-hydroxy-1,6-dimethyl-1,4-dihydropyridin-4-one introduces the acetic acid group in one step, though yields remain moderate (52%) due to competing decarboxylation.

Industrial-Scale Optimization Considerations

| Parameter | Batch Process (Hantzsch) | Flow Chemistry (Microwave) |

|---|---|---|

| Reaction Time | 12 h | 20 min |

| Yield | 82% | 74% |

| Purity (HPLC) | 98.5% | 97.2% |

| Energy Cost | High | Low |

Flow systems reduce thermal degradation risks, while batch methods offer superior scalability for multi-ton production.

Chemical Reactions Analysis

Types of Reactions

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyridine form.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its dihydropyridine structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of 2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its dihydropyridine structure allows it to interact with calcium channels, potentially influencing calcium ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with several chelators and pharmacologically active molecules. Below is a detailed comparison based on functional groups, applications, and research findings.

Structural and Functional Group Analysis

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic Acid

- Core structure : 1,4-dihydropyridin-4-one.

- Substituents : Methyl groups at positions 1 and 6; acetic acid via ether linkage at position 3.

4-Acetamido-N1,N7-bis[(3-hydroxy-1,6-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-4-(3-{[(3-hydroxy-1,6-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]amino}-3-oxopropyl)heptanediamide (THP)

- Core structure : Multiple 1,4-dihydropyridin-4-one units.

- Substituents : Hydroxyl and methyl groups; amide linkages.

- Key features: Designed as a chelator for gallium-68 (⁶⁸Ga) in positron emission tomography (PET). Hydroxide coordination at pyridinone sites enhances metal-binding affinity and in vivo stability .

2,2′-{6-[(1-Carboxyethyl)amino]-6-phenyl-1,4-diazepane-1,4-diyl}dipropionic Acid (DATAPPh)

- Core structure : Diazepane ring with phenyl and carboxyethyl groups.

- Substituents : Propionic acid termini.

- Key features : Chelates metals via carboxylate and amine groups; used in radiopharmaceuticals for targeted imaging .

2,2′-{Ethane-1,2-diylbis[(2-hydroxybenzyl)azanediyl]}diacetic Acid (HBED)

Key Observations :

Structural Divergence Drives Application : While this compound is tailored for enzyme inhibition, THP, DATAPPh, and HBED prioritize metal coordination through hydroxyl, carboxylate, or amide groups.

Biological Activity : The target compound’s predicted EGFR inhibition (1.38 µM) is less potent than clinically used EGFR inhibitors (e.g., gefitinib, IC₅₀ ~nM), suggesting room for optimization .

Computational and Structural Analysis Tools

- SHELXL : Employed for refining crystal structures of analogous compounds, enabling precise determination of bond lengths and angles critical for understanding chelation or binding motifs .

- Mercury CSD: Facilitates visualization of intermolecular interactions (e.g., hydrogen bonds between pyridinone cores and target proteins) and packing patterns in crystalline forms .

- Molecular Dynamics (MD) Simulations : Used to validate the stability of the target compound’s binding to EGFR, with RMSD = 3.429 Å and Radius of Gyration = 20.181 Å indicating moderate conformational stability .

Biological Activity

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : 211.171 g/mol

- CAS Number : 20443-03-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for the compound were found to be notably low, indicating potent activity.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects were evaluated using various cell lines, with IC₅₀ values indicating low toxicity at therapeutic concentrations. Hemolytic assays showed minimal hemolysis (% lysis range from 3.23% to 15.22%), suggesting that the compound is relatively safe for use in biological systems .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Biofilm Formation : The compound has been shown to significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

- Synergistic Effects : The compound exhibits synergistic effects when combined with other antibiotics, reducing their MICs and enhancing overall antimicrobial efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of pyridinic compounds, including this compound, demonstrating its superior activity against resistant strains .

- Cytotoxicity Assessment : Another study focused on assessing the cytotoxicity of this compound in cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.